molecular formula C20H21N3OS B2771001 4-(dimethylamino)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476295-31-5

4-(dimethylamino)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2771001
CAS RN: 476295-31-5
M. Wt: 351.47
InChI Key: XXYAWCXOOGIQRO-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, also known as DMAT, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMAT belongs to the class of thiazole-based compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Corrosion Inhibition

The compound and its derivatives have been studied for their effectiveness in preventing corrosion. For example, derivatives of benzothiazole, closely related to the chemical structure , have shown significant corrosion inhibiting effects on steel in acidic environments. This application is crucial in extending the lifespan of metals used in industrial settings (Hu et al., 2016)[https://consensus.app/papers/studies-benzothiazole-derivatives-corrosion-inhibitors-hu/d97d69b8865859c19dc46e0cd5522668/?utm_source=chatgpt].

Anti-inflammatory and Antimicrobial Activities

Some derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. These compounds, by virtue of their structural makeup, including the benzamide and thiazole groups, have shown potential in treating inflammation and infections, highlighting their importance in drug development (Lynch et al., 2006)[https://consensus.app/papers/synthesis-activity-four-nndimethylaminobenzamide-lynch/6683860635515050ac84a859736829ba/?utm_source=chatgpt].

Radiolabeling for Imaging

Compounds with similar structures have been developed for positron emission tomography (PET) imaging of specific receptors in the brain. This application is critical in neurological research and the diagnosis of brain disorders. For instance, derivatives designed for high binding affinity to metabotropic glutamate receptors can aid in studying neurological conditions and developing targeted therapies (Fujinaga et al., 2012)[https://consensus.app/papers/development-fujinaga/cfde7237c66d563c94412e23f7e139ac/?utm_source=chatgpt].

Anticancer Research

The exploration of benzamide derivatives for their cytotoxic activities against various cancer cell lines is another significant area of research. Some compounds have been found to exhibit potent growth inhibitory properties, offering a potential pathway for cancer treatment development (Deady et al., 2003)[https://consensus.app/papers/synthesis-cytotoxic-activity-carboxamide-derivatives-deady/8e3b0b334530513d93507921dfb60079/?utm_source=chatgpt].

properties

IUPAC Name

4-(dimethylamino)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-13-5-6-14(2)17(11-13)18-12-25-20(21-18)22-19(24)15-7-9-16(10-8-15)23(3)4/h5-12H,1-4H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYAWCXOOGIQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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